![molecular formula C36H26N2 B1427245 N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine CAS No. 1160294-96-1](/img/structure/B1427245.png)
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine
Overview
Description
“N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1’-biphenyl]-4-amine” is an electron-rich compound . It is widely used as a hole-transport and hole-injection material in light-emitting diodes and perovskite solar cells .
Synthesis Analysis
The synthesis of this compound involves Suzuki coupling reactions . The residue from the reaction is purified by flash column chromatography to yield the product .Molecular Structure Analysis
The molecular structure of this compound includes benzene rings, carbazole rings, and amine groups . It is an electron-rich material with a high hole mobility .Chemical Reactions Analysis
This compound is used in the fabrication of organic light-emitting diodes (OLEDs). It has shown its advantages in improving the hole mobility of polymer-based hole transport layers .Physical And Chemical Properties Analysis
This compound is a white to yellow powder . It has a high glass transition temperature and good thermal stability .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
- Efficient and Bright Non-Doped Blue Light-Emitting Diodes : Research demonstrates that compounds related to N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine can be used in the fabrication of high-performance blue OLEDs. Their strong emission intensity and stable glassy morphology make them promising blue emitters (Kuo et al., 2008).
- High-Performance Double-Layer OLEDs : Synthesized multifunctional materials, incorporating the target compound, can significantly enhance the external quantum efficiency and power efficiency in double-layer green and orange OLED devices (Cai et al., 2017).
Photocatalysis
- Photocatalysts for Decarboxylative Arylation : The compound acts as a photocatalyst in the decarboxylative cross-coupling reaction of α-amino acids, enabling the preparation of various benzylic amines and ethers (Chen et al., 2019).
Polymeric and Small Molecular Materials
- Electroluminescent Polyimides : Novel redox-active polyimides bearing carbazole units synthesized using this compound show potential as hole transporting materials in OLEDs due to their high lying HOMO levels and blue light emission (Iqbal et al., 2016).
Bipolar Host Materials for OLEDs
- New Bipolar Host Materials : Incorporating the compound into host materials for green phosphorescent OLEDs has been shown to improve device performance, including external quantum efficiency, current efficiency, and power efficiency (Bao et al., 2020).
Organic Semiconductors
- OTFT Application : Phenyl and phenylthienyl derivatives end-functionalized with carbazole have been synthesized and characterized as organic semiconductors for organic thin-film transistors, showing promising carrier mobility and current on/off ratio (Lee et al., 2016).
Electrochemical and Electrochromic Properties
- Electrochromic Materials : Carbazole and phenyl-methanone units have been synthesized to form electrochromic materials, displaying well-defined oxidation and reduction processes with reasonable optical contrast and fast switching time (Hu et al., 2013).
Mechanism of Action
Target of Action
The primary target of N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1’-biphenyl]-4-amine, also known as 3-[4-(4-Biphenylylamino)phenyl]-9-phenylcarbazole, is the organic light-emitting diode (OLED) structure . This compound is an electron-rich material, which makes it a suitable hole-transport and hole-injection material in OLEDs .
Mode of Action
This compound interacts with its target by improving the hole mobility of the polymer-based hole transport layer . It has a high hole mobility of 5.43 × 10^-5 cm^2 V^-1 s^-1 . This high hole mobility leads to a lower driving voltage of the device, better efficiency, and higher external quantum efficiency (EQE) due to exciplex formation .
Biochemical Pathways
The compound affects the biochemical pathways related to the operation of OLEDs. It contributes to the formation of exciplexes in the emissive layer (EML), which improves the device’s efficiency . It also enhances the device lifetimes when combined with Ir(piq)2(acac) to act as an electron scavenger layer .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in this context, we can discuss the compound’s properties that affect its bioavailability in OLEDs. The compound is a morphologically stable material with a glass transition temperature (Tg) of 125 °C and a decomposition temperature (Td) of 375 °C . These properties ensure its stability and longevity in the device.
Result of Action
The result of the compound’s action is the improved performance of OLEDs. It increases the hole transport mobility, lowers the driving voltage, enhances efficiency, and extends device lifetimes . It also contributes to the production of green, red, and white light in phosphorescent OLEDs (PhOLEDs) due to its large band gap (Eg = 3.1 eV) .
properties
IUPAC Name |
4-phenyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26N2/c1-3-9-26(10-4-1)27-15-20-30(21-16-27)37-31-22-17-28(18-23-31)29-19-24-36-34(25-29)33-13-7-8-14-35(33)38(36)32-11-5-2-6-12-32/h1-25,37H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQJQVZDUZXMTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1160294-96-1 | |
Record name | 3-[4-(4-Biphenylylamino)phenyl]-9-phenylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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